N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound that belongs to the class of oxathiine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxathiine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 3-fluorobenzyl and furan-2-ylmethyl groups can be introduced via nucleophilic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- N-(3-methylbenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Uniqueness
N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the presence of the 3-fluorobenzyl group, which can impart distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H20FNO3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H20FNO3S/c24-19-9-4-6-17(14-19)15-25(16-20-10-5-11-27-20)23(26)21-22(29-13-12-28-21)18-7-2-1-3-8-18/h1-11,14H,12-13,15-16H2 |
InChI Key |
XLSQEZWWBRKIAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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